molecular formula C23H23N7O B605551 (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 1232221-74-7

(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No. B605551
M. Wt: 413.48
InChI Key: RFZQYGBLRIKROZ-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a chemical compound with the CAS Number: 1232221-74-7. Its molecular formula is C23H23N7O and it has a molecular weight of 413.48 . This compound is also known by the synonym APY0201 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ . Unfortunately, I was unable to retrieve the 3D conformer or other molecular structure details.

Scientific Research Applications

Synthesis and Development of Analogues

  • Synthesis of Pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine Derivatives : A study by Xiao, Li, Meng, and Shi (2008) focused on synthesizing a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to develop potent antagonists for the A2A adenosine receptor or effective pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008).

  • Development of Antioxidant and Anti-inflammatory Derivatives : Shehab, Abdellattif, and Mouneir (2018) synthesized novel pyrimidine-2-thiol, pyrazole, pyran derivatives, starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. These compounds displayed potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).

  • Creation of Novel Heterocyclic Derivatives : Ho and Suen (2013) synthesized a variety of novel heterocyclic derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, further advancing the understanding of such compounds in scientific research (Ho & Suen, 2013).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : Abunada, Hassaneen, Kandile, and Miqdad (2008) explored the synthesis of pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which were investigated for their antimicrobial activities, highlighting their potential in this field (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

  • Discovery of mTOR Inhibitors for Cancer Therapy : Nowak et al. (2009) identified compounds like 4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key focus in cancer research (Nowak et al., 2009).

  • Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring their potential in cancer research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Reactant of Route 2
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(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

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